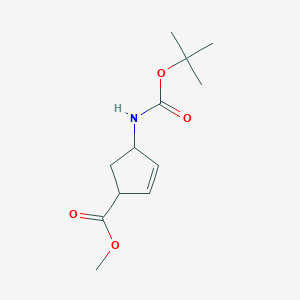
6-Methoxyquinolin-4-OL
Descripción general
Descripción
6-Methoxyquinolin-4-OL, also known as 6-MQ, is a synthetic quinoline derivative with a wide range of applications in scientific research. 6-MQ has been studied in various areas, such as its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Anticancer Potential
6-Methoxyquinolin-4-OL derivatives show promise in anticancer applications. For instance, certain analogues, like 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, demonstrated significant inhibitory activity against cancer cell lines. These compounds selectively inhibited numerous cancer cell lines and showed promise in safety pharmacology profiling. Furthermore, related derivatives showed potential in Hep3B xenograft nude mice models, suggesting their suitability as clinical candidates for cancer treatment (Chou et al., 2010).
Tubulin Polymerization Inhibition
Some this compound derivatives have been studied for their ability to inhibit tubulin polymerization, a process vital for cell division. For instance, compounds with specific substitutions exhibited substantial antiproliferative activity against various cell lines. Their ability to disrupt microtubule formation indicates their potential as therapeutic agents in treating cancer (Lee et al., 2011).
Activity against Leishmaniasis
This compound and its derivatives have shown effectiveness against Leishmania donovani, a parasite causing leishmaniasis. Notably, compounds like WR6026, a 6-methoxy-4-methyl-8-aminoquinoline derivative, demonstrated activity several folds higher than standard treatments in animal models, indicating their potential as oral treatments for this disease (Kinnamon et al., 1978).
Fluorescence Studies
Studies on the fluorescence properties of this compound have contributed to the understanding of its chemical behavior in different pH environments. Such research helps in elucidating the molecular structure and behavior of this compound under various conditions, which is crucial for its potential applications in biochemistry and pharmacology (Schulman et al., 1974).
Cell Targeting Potential
There is ongoing research into using this compound derivatives like Primaquine for targeted cell therapy. This involves linking the drug to lysosomotropic carrier molecules to improve its selectivity and therapeutic activity. Such approaches could significantly enhance the effectiveness of these compounds in treating specific diseases, especially those caused by protozoal infections (Trouet et al., 1984).
Chemosensor Development
Research has been conducted on this compound derivatives for their potential as chemosensors. For instance, specific derivatives like 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 were found to selectively respond to Cd2+ over other metal ions, suggesting their utility in environmental monitoring and food safety testing (Prodi et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to the compound bedaquiline , which is known to inhibit the c subunit of ATP synthase, an enzyme responsible for synthesizing ATP . This suggests that 6-Methoxyquinolin-4-OL may have a similar target.
Mode of Action
Based on its structural similarity to bedaquiline, it may inhibit atp synthase, thereby disrupting the energy production of the cell . This could lead to cell death, particularly in mycobacterial infections such as tuberculosis .
Biochemical Pathways
If it does indeed inhibit atp synthase like bedaquiline, it would disrupt the cellular respiration pathway, leading to a decrease in atp production and potentially cell death .
Pharmacokinetics
It is known that similar compounds like quinine can be rapidly and completely absorbed orally, with peak plasma concentrations reached within 1 to 3 hours . Quinine also has a plasma protein binding rate of about 70% and a half-life of 7 to 8 hours . These properties may be similar for this compound.
Result of Action
If it does inhibit atp synthase like bedaquiline, it could lead to cell death, particularly in mycobacterial infections such as tuberculosis .
Action Environment
It is known that the synthesis of similar compounds can be influenced by factors such as temperature
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
6-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTLXJLNIDCHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929917 | |
| Record name | 6-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-72-2, 23432-39-5 | |
| Record name | 13788-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 23432-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B3022621.png)

![methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3022626.png)






